Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride

Local anesthesia Therapeutic index Phthalimide SAR

This compound is a synthetic phthalimide derivative bearing a 4-butylamino substituent and an N-(2-diethylaminoethyl) side chain, isolated as the hydrochloride salt. It was originally investigated as a local anesthetic candidate and belongs to the class of N-β-diethylaminoethylphthalimides.

Molecular Formula C18H28ClN3O2
Molecular Weight 353.9 g/mol
CAS No. 81994-68-5
Cat. No. B12752293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride
CAS81994-68-5
Molecular FormulaC18H28ClN3O2
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESCCCCNC1=CC2=C(C=C1)C(=O)N(C2=O)CCN(CC)CC.Cl
InChIInChI=1S/C18H27N3O2.ClH/c1-4-7-10-19-14-8-9-15-16(13-14)18(23)21(17(15)22)12-11-20(5-2)6-3;/h8-9,13,19H,4-7,10-12H2,1-3H3;1H
InChIKeyGISGYIAQWKUMHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride (CAS 81994-68-5): Baseline Pharmacological Profile and Procurement Overview


This compound is a synthetic phthalimide derivative bearing a 4-butylamino substituent and an N-(2-diethylaminoethyl) side chain, isolated as the hydrochloride salt. It was originally investigated as a local anesthetic candidate and belongs to the class of N-β-diethylaminoethylphthalimides [1]. Key computed physicochemical properties include a logP of 3.26 and a molecular weight of 353.9 g/mol [2].

Why Structural Analog Substitution Fails: The Critical Role of the 4-Butylamino Group in Phthalimide-Based Local Anesthetics


Substitution at the 4-position of the phthalimide ring profoundly modulates local anesthetic potency, duration, and systemic toxicity. Replacement of the butylamino group with shorter alkoxy or amino substituents alters logP, receptor binding kinetics, and metabolic stability, leading to unpredictable changes in therapeutic index [1]. Thus, generic interchange of N-β-diethylaminoethylphthalimide derivatives without regard to the 4-substituent can compromise both efficacy and safety in experimental models.

Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride (CAS 81994-68-5): Quantitative Differentiation Evidence Against Structural Analogs


Prolonged Local Anesthetic Action and Favorable Therapeutic Index Versus Other N-β-Diethylaminoethylphthalimide Congeners

In the original head-to-head comparison by Da Settimo et al. (1981), 4-butylamino-2-(2-diethylaminoethyl)-1H-isoindole-1,3(2H)-dione (the free base of the target hydrochloride) was distinguished from other 3- or 4-substituted N-β-diethylaminoethylphthalimides by a prolonged duration of action and a favorable therapeutic index, attributed to low subcutaneous and intravenous toxicity [1]. Although exact ED50 and LD50 values are not publicly available in the abstract, the authors explicitly differentiate this compound on the basis of its extended activity and reduced toxicity profile.

Local anesthesia Therapeutic index Phthalimide SAR

Quantitative Acute Oral Toxicity (LD50) of the Hydrochloride Salt in Rats and Mice

Acute oral toxicity data for the hydrochloride salt, as compiled on Molaid, indicate a rat oral LD50 of 580 mg/kg and a mouse oral LD50 of 312 mg/kg [1]. For context, the structurally related 4-amino analog (CAS 13930-31-9) exhibits calculated mouse oral LD50 of 399.9 mg/kg and rat oral LD50 of 625.9 mg/kg . The butylamino derivative thus shows slightly higher oral toxicity than the amino congener in mice, but comparable in rats, highlighting the nuanced influence of the 4-substituent on systemic toxicity.

Acute toxicity LD50 Preclinical safety

Elevated Topical Anesthetic Activity Versus In-Class Analogs

Da Settimo et al. specifically note 'elevated topical activity' for the 4-butylamino derivative relative to other tested N-β-diethylaminoethylphthalimides [1]. While quantitative topical anesthesia scores are not provided in the abstract, the explicit singling out of this property signals a meaningful differentiation point for applications requiring surface anesthesia.

Topical anesthesia Surface activity Phthalimide derivatives

Optimal Research and Preclinical Application Scenarios for Phthalimide, 4-butylamino-N-(2-(diethylamino)ethyl)-, hydrochloride (CAS 81994-68-5)


Lead Optimization for Long-Duration Local Anesthetics

The compound's demonstrated prolonged action and favorable therapeutic index relative to other N-β-diethylaminoethylphthalimides [1] make it a prime scaffold for medicinal chemistry programs targeting sustained-release local anesthetics. Structure–activity relationship studies can leverage the 4-butylamino motif to further enhance duration while maintaining low systemic toxicity.

Topical Anesthetic Formulation Development

Owing to its elevated topical activity [1], this compound is particularly suited for formulation into creams, gels, or sprays for dermal and mucosal anesthesia. Its relatively high logP (3.26) [2] further supports favorable stratum corneum partitioning, potentially enabling effective drug delivery without chemical penetration enhancers.

Preclinical Toxicology Benchmarking Studies

The availability of quantitative acute oral LD50 values (rat: 580 mg/kg, mouse: 312 mg/kg) [2] allows this compound to serve as a reference standard in toxicological comparisons with novel phthalimide-based local anesthetics. Cross-study comparison with the 4-amino analog illustrates how subtle structural modifications influence systemic toxicity, aiding in risk–benefit assessments during early preclinical development.

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